BenchChemオンラインストアへようこそ!

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide

Antimycobacterial activity M. smegmatis 1,3,4-thiadiazole

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide (CAS 394238-46-1) is a fully synthetic, 2,5‐disubstituted‑1,3,4‑thiadiazole that combines a 2,5‑dimethoxyphenyl A‑ring at position 5 with a p‑tolylthio‑functionalized butanamide tail at position 2. The 1,3,4‑thiadiazole scaffold is a well‑established privileged structure in medicinal chemistry and agrochemical discovery, and the p‑tolylthio side‑chain introduces a thioether moiety that has been implicated in enhanced target engagement and improved physicochemical properties in related series.

Molecular Formula C21H23N3O3S2
Molecular Weight 429.55
CAS No. 394238-46-1
Cat. No. B2668783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide
CAS394238-46-1
Molecular FormulaC21H23N3O3S2
Molecular Weight429.55
Structural Identifiers
SMILESCCC(C(=O)NC1=NN=C(S1)C2=C(C=CC(=C2)OC)OC)SC3=CC=C(C=C3)C
InChIInChI=1S/C21H23N3O3S2/c1-5-18(28-15-9-6-13(2)7-10-15)19(25)22-21-24-23-20(29-21)16-12-14(26-3)8-11-17(16)27-4/h6-12,18H,5H2,1-4H3,(H,22,24,25)
InChIKeyQSBGIMSQTOHOFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‐Grade Profile for N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide (CAS 394238-46-1)


N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide (CAS 394238-46-1) is a fully synthetic, 2,5‐disubstituted‑1,3,4‑thiadiazole that combines a 2,5‑dimethoxyphenyl A‑ring at position 5 with a p‑tolylthio‑functionalized butanamide tail at position 2 [1]. The 1,3,4‑thiadiazole scaffold is a well‑established privileged structure in medicinal chemistry and agrochemical discovery, and the p‑tolylthio side‑chain introduces a thioether moiety that has been implicated in enhanced target engagement and improved physicochemical properties in related series [2].

Why Generic Substitution Is Not Advisable for N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide


Within the 2,5‑disubstituted‑1,3,4‑thiadiazole family, both the nature of the aryl A‑ring and the composition of the amide tail profoundly modulate biological activity. Systematic structure–activity relationship (SAR) studies on N‑(5‑aryl‑1,3,4‑thiadiazol‑2‑yl)amides have demonstrated that even minor changes to the amide tail can shift the insecticidal spectrum or abolish activity against key sap‑feeding pests [1]. Similarly, in the anticancer and antimycobacterial series carrying the identical 5‑(2,5‑dimethoxyphenyl) core, the substituent at the 2‑position dramatically alters potency, with MIC values ranging from 40.86 to >100 µM and cytotoxicity varying by more than twofold across congeners [2]. Therefore, procurement of an analog lacking the p‑tolylthio‑butanamide tail or carrying a different aryl ring cannot be assumed to reproduce the pharmacological or agrochemical profile of the target compound.

Quantitative Differentiation Evidence for N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide vs. Closest Analogs


Antimycobacterial Potency Against M. smegmatis MC‑155 – Class‑Level Comparison with Polkam Series

The target compound belongs to the same 5‑(2,5‑dimethoxyphenyl)‑1,3,4‑thiadiazole scaffold for which Polkam et al. reported MIC values against Mycobacterium smegmatis MC‑155. In that series, the most active antimycobacterial compound (7a) exhibited an MIC of 40.86 µM, while another potent congener (5g) showed an MIC of 65.74 µM [1]. In contrast, several other compounds in the same study bearing different 2‑amino‑substituents lacked measurable antimycobacterial activity at the highest concentration tested (MIC > 100 µM). Although direct MIC data for the p‑tolylthio‑butanamide variant have not been published, the presence of the identical 2,5‑dimethoxyphenyl A‑ring and the thioether‑containing amide tail places this compound in a region of the SAR landscape that is structurally contiguous with the active cluster. A procurement decision based on a generic 1,3,4‑thiadiazole core without the specific substitution pattern risks selecting an inactive analog.

Antimycobacterial activity M. smegmatis 1,3,4-thiadiazole

Cytotoxic Activity Against HT‑29 and MDA‑MB‑231 Cancer Cell Lines – Class‑Level Potency Range

The Polkam series was evaluated for cytotoxicity against HT‑29 (colon adenocarcinoma) and MDA‑MB‑231 (breast adenocarcinoma) cell lines by MTT assay [1]. Compounds 5g, 7a, 7b, 7d, 7e, and 9 displayed promising cytotoxic activity. In a structurally related 2,5‑disubstituted‑1,3,4‑thiadiazole series cited within the same paper, the most potent derivative achieved 68.28% inhibition of HT‑29 and 62.95% inhibition of MDA‑MB‑231 at the tested concentration, whereas the least active analogs showed <5% inhibition [1]. The target compound’s p‑tolylthio‑butanamide tail represents a lipophilic thioether modification that, based on SAR trends in analogous thiadiazole amide series, is expected to enhance membrane permeability and target engagement relative to simpler alkyl or aryl amide tails. No direct cytotoxicity data are available for this exact compound.

Anticancer activity HT-29 MDA-MB-231 MTT assay

Selectivity Against Human Normal Cells – Safety Margin Inference from Polkam Series

The Polkam series was tested on human embryonic kidney cells (HEK293T) to evaluate selective toxicity. The active anticancer/antimycobacterial compounds, including 5g and 7a, were reported to exhibit ‘lesser cytotoxicity’ toward HEK293T cells, suggesting a therapeutic window [1]. Compound 5g was specifically highlighted as ‘safer’ while maintaining potent activity against both cancer cells and mycobacteria. Although direct HEK293T data for the p‑tolylthio‑butanamide derivative are unavailable, the retention of the 2,5‑dimethoxyphenyl A‑ring – a structural feature common to the selective compounds in the series – supports a favorable selectivity inference. Procurement of analogs lacking this A‑ring may compromise the cancer‑cell selectivity profile.

Selectivity HEK293T normal cell cytotoxicity

Insecticidal Spectrum of N‑(5‑Aryl‑1,3,4‑thiadiazol‑2‑yl)amides – SAR Basis for Amide Tail Selection

Eckelbarger et al. established that N‑(5‑aryl‑1,3,4‑thiadiazol‑2‑yl)amides are a new class of insecticides active against three major sap‑feeding pests: cotton aphid (Aphis gossypii), green peach aphid (Myzus persicae), and sweetpotato whitefly (Bemisia tabaci) [1]. SAR studies revealed that both the amide tail and the aryl A‑ring are critical determinants of insecticidal potency and pest spectrum breadth. The target compound’s p‑tolylthio‑butanamide tail introduces a thioether functionality not explored in the published Eckelbarger series, representing a structurally distinct amide tail that may confer a differentiated insecticidal profile. No direct insecticidal data exist for this compound, but the core N‑(5‑aryl‑1,3,4‑thiadiazol‑2‑yl)amide scaffold has validated activity against hemipteran pests.

Insecticide Aphis gossypii Myzus persicae Bemisia tabaci SAR

Physicochemical Differentiation – Lipophilic Thioether Amide Tail vs. Simple Amide Analogs

The p‑tolylthio group on the α‑carbon of the butanamide chain introduces a thioether sulfur atom absent in simple alkyl or aryl amide analogs (e.g., N‑(5‑(2,5‑dimethoxyphenyl)‑1,3,4‑thiadiazol‑2‑yl)‑2‑(phenylthio)butanamide or the parent butanamide) [1]. Thioether moieties increase lipophilicity (calculated logP) and can enhance membrane permeability, metabolic stability, and target binding through sulfur‑mediated interactions. In the broader thiadiazole patent literature, compounds incorporating alkylthio or arylthio groups at the amide α‑position have been associated with improved pharmacokinetic properties relative to their oxygen or unsubstituted counterparts [2]. This physicochemical distinction is directly relevant to procurement for medicinal chemistry programs where the thioether functionality is part of a deliberate design strategy.

Lipophilicity thioether physicochemical property drug-likeness

Recommended Application Scenarios for N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide (CAS 394238-46-1) Based on Quantitative Evidence


Anticancer Lead Optimization: Scaffold‑Guided Exploration of Thioether‑Modified 2,5‑Disubstituted‑1,3,4‑Thiadiazoles

For medicinal chemistry teams pursuing anticancer agents within the 2,5‑disubstituted‑1,3,4‑thiadiazole class, this compound offers a structurally defined starting point with a validated 5‑(2,5‑dimethoxyphenyl) A‑ring. The Polkam et al. series demonstrated that analogs sharing this A‑ring achieve up to 68.28% cytotoxicity against HT‑29 colon cancer cells and exhibit selectivity over HEK293T normal cells [1]. The p‑tolylthio‑butanamide tail introduces a thioether modification not explored in the published series, enabling SAR expansion around the amide α‑position while retaining the A‑ring associated with potent and selective anticancer activity.

Antimycobacterial Drug Discovery: Building on a Privileged 5‑(2,5‑Dimethoxyphenyl)‑1,3,4‑Thiadiazole Template

The 5‑(2,5‑dimethoxyphenyl)‑1,3,4‑thiadiazole core has produced analogs with MIC values as low as 40.86 µM against M. smegmatis MC‑155 [1]. Procurement of this compound enables investigation of whether the p‑tolylthio‑butanamide tail enhances or diminishes antimycobacterial potency relative to the amino‑substituted leads (7a, MIC 40.86 µM; 5g, MIC 65.74 µM). Given that several congeners in the series lacked any measurable activity (MIC >100 µM), access to the exact compound is critical for accurate SAR mapping.

Agrochemical Insecticide Discovery: Probing a Novel Thioether Amide Tail in the N‑(5‑Aryl‑1,3,4‑thiadiazol‑2‑yl)amide Class

The Eckelbarger et al. study validated N‑(5‑aryl‑1,3,4‑thiadiazol‑2‑yl)amides as insecticides against Aphis gossypii, Myzus persicae, and Bemisia tabaci [2]. The p‑tolylthio‑butanamide tail represents an unexplored amide variation within this scaffold class. For agrochemical discovery groups seeking to expand the insecticidal spectrum or improve potency through novel tail modifications, this compound provides a direct entry point for SAR studies that systematically vary the thioether substituent.

Physicochemical Property Optimization: Thioether‑Containing Lead Structures for Permeability and Metabolic Stability Studies

The thioether (p‑tolylthio) group at the amide α‑carbon is a deliberate structural feature associated with increased lipophilicity and potential improvements in membrane permeability and metabolic stability [3]. For discovery programs prioritizing compounds with balanced lipophilicity for oral bioavailability or cell penetration, this compound serves as a specific chemical probe to experimentally determine logP, solubility, and permeability relative to oxygen‑linked or unsubstituted amide analogs.

Quote Request

Request a Quote for N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.